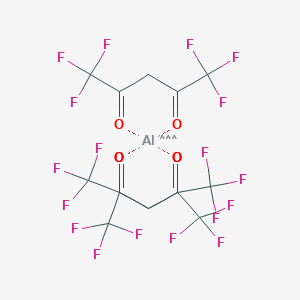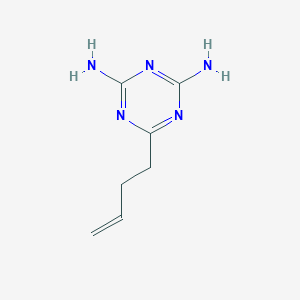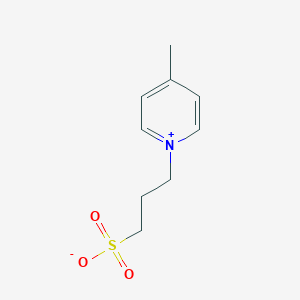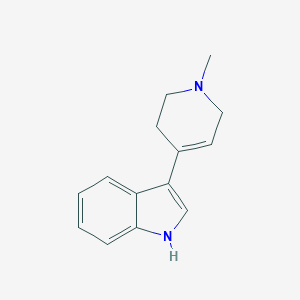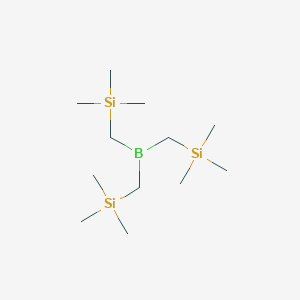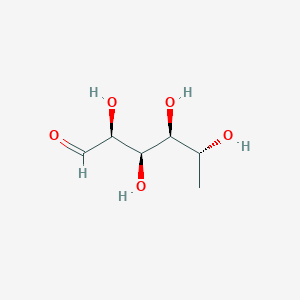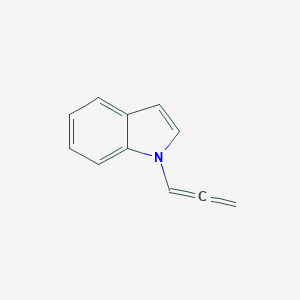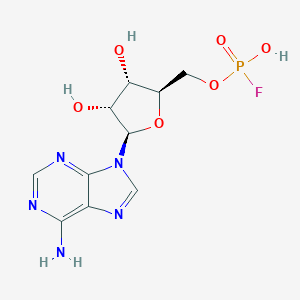
Adenosine monophosphofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine monophosphofluoridate (AMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. AMF is a derivative of adenosine monophosphate (AMP) and is synthesized using a specific method.
Wirkmechanismus
Adenosine monophosphofluoridate inhibits adenylate cyclase by binding to the catalytic site of the enzyme. The binding of Adenosine monophosphofluoridate to adenylate cyclase prevents the conversion of ATP to cAMP, leading to a decrease in cAMP levels. The decrease in cAMP levels can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased platelet aggregation.
Biochemische Und Physiologische Effekte
Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. Adenosine monophosphofluoridate has also been shown to inhibit the release of histamine from mast cells, making it a potential therapeutic agent for the treatment of allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Adenosine monophosphofluoridate in lab experiments is its potency as an adenylate cyclase inhibitor. Adenosine monophosphofluoridate is a highly effective inhibitor of adenylate cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. However, Adenosine monophosphofluoridate has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of Adenosine monophosphofluoridate in scientific research. One potential application is the development of new therapeutic agents for the treatment of allergic reactions. Adenosine monophosphofluoridate's ability to inhibit the release of histamine from mast cells makes it a potential candidate for the development of new anti-allergic drugs. Another potential application is the use of Adenosine monophosphofluoridate in the study of cAMP-dependent signaling pathways in various physiological systems, including the cardiovascular and nervous systems.
Conclusion:
In conclusion, Adenosine monophosphofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways. Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. While Adenosine monophosphofluoridate has some limitations, its potential applications in scientific research are vast, making it a promising compound for future studies.
Synthesemethoden
Adenosine monophosphofluoridate can be synthesized using a method that involves the reaction between AMP and phosphorus oxychloride (POCl3) in the presence of fluoride ion. The reaction results in the substitution of the hydroxyl group of AMP with fluorine, leading to the formation of Adenosine monophosphofluoridate.
Wissenschaftliche Forschungsanwendungen
Adenosine monophosphofluoridate has been widely used in scientific research for various applications. One of its primary uses is as a potent inhibitor of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways.
Eigenschaften
CAS-Nummer |
19375-33-8 |
|---|---|
Produktname |
Adenosine monophosphofluoridate |
Molekularformel |
C10H13FN5O6P |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
PZWOGYWWDIXJIB-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Synonyme |
adenosine monophosphofluoridate AMPF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
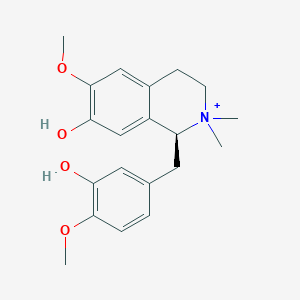
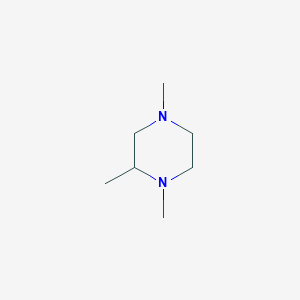
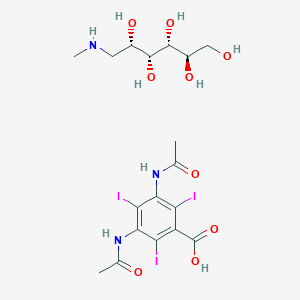
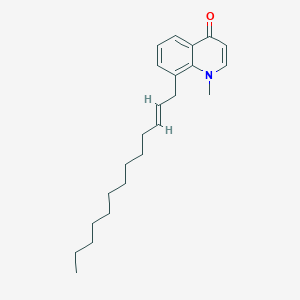
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
